molecular formula C6H4BrN3O B12843326 2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one

2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one

Cat. No.: B12843326
M. Wt: 214.02 g/mol
InChI Key: MZNHZKYLQGSZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a bromine atom at the 2-position and a keto group at the 7-position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The keto group at the 7-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific kinases involved in cell proliferation.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopyrazolo[1,5-a]pyrimidin-7-ol
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, it exhibits enhanced reactivity in substitution reactions and greater potency in biological assays .

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

2-bromo-6H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H4BrN3O/c7-4-3-5-8-2-1-6(11)10(5)9-4/h2-3H,1H2

InChI Key

MZNHZKYLQGSZOP-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CC(=NN2C1=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.